molecular formula C5H6Cl2O4 B14157211 Dimethyl dichloromalonate CAS No. 29653-30-3

Dimethyl dichloromalonate

Cat. No.: B14157211
CAS No.: 29653-30-3
M. Wt: 201.00 g/mol
InChI Key: IELVZWLJMUPAEK-UHFFFAOYSA-N
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Description

Contextualization of Dimethyl Dichloromalonate within Malonate Chemistry

Malonate esters, such as dimethyl malonate, are well-established building blocks in organic chemistry, primarily utilized in the malonic ester synthesis for the preparation of carboxylic acids. wikipedia.org The presence of the two electron-withdrawing ester groups acidifies the alpha-proton, facilitating its removal by a base to form a stable enolate. This nucleophilic enolate can then undergo reactions with various electrophiles.

This compound is a derivative of dimethyl malonate where the two alpha-hydrogens are replaced by chlorine atoms. vulcanchem.com This substitution dramatically alters the chemical properties of the molecule. The electron-withdrawing nature of the chlorine atoms further enhances the electrophilicity of the carbonyl carbons, making this compound a potent electrophile.

Significance and Research Trajectory of Dihalomalonate Derivatives in Synthetic Chemistry

Dihalomalonate derivatives, including this compound, represent a significant class of reagents in synthetic chemistry. derpharmachemica.comresearchgate.net Their importance stems from their ability to participate in a wide range of chemical transformations, serving as precursors to various functional groups and molecular scaffolds. derpharmachemica.com

Historically, the synthesis of dihalomalonates was often a side reaction in the production of monohalogenated malonates. derpharmachemica.com However, with the growing recognition of their synthetic utility, dedicated methods for their preparation have been developed. Research in this area has focused on improving the efficiency and selectivity of dihalogenation reactions and exploring the diverse reactivity of these compounds. rsc.org The trajectory of research indicates a continuous effort to expand the applications of dihalomalonates in areas such as the synthesis of heterocycles, agrochemicals, and pharmaceuticals. vulcanchem.comderpharmachemica.com

Overview of Advanced Synthetic Utility of this compound as a Reactive Intermediate

This compound serves as a versatile reactive intermediate in a multitude of advanced synthetic applications. Its gem-dichloro functionality provides a unique handle for a variety of chemical manipulations.

One of the key applications of this compound is in the synthesis of cyclopropane (B1198618) derivatives. rsc.orgmarquette.edu These three-membered rings are prevalent in many natural products and biologically active molecules. The reaction of this compound with alkenes, often mediated by a reducing agent or a catalyst, provides a direct route to gem-dicarbomethoxycyclopropanes.

Furthermore, this compound is a valuable precursor for the synthesis of other important chemical entities. For instance, it can be used to generate dichloroketene (B1203229) or its equivalents, which can then participate in [2+2] cycloaddition reactions to form four-membered rings. The chlorine atoms can also be displaced by various nucleophiles, allowing for the introduction of diverse functionalities. lookchem.com Recent research has also explored its use in radical deoxychlorination reactions. lookchem.com

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₅H₆Cl₂O₄
Molecular Weight 209.00 g/mol
Appearance Colorless liquid
Boiling Point >200 °C (estimated) vulcanchem.com
Density No data available

Table 2: Comparison of Dimethyl Malonate and this compound

FeatureDimethyl MalonateThis compound
Alpha-Protons Present (acidic)Absent
Primary Reactivity Nucleophilic (as enolate)Electrophilic
Key Applications Malonic ester synthesis wikipedia.orgCyclopropanation, synthesis of dichloroketene precursors rsc.orgmarquette.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,2-dichloropropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O4/c1-10-3(8)5(6,7)4(9)11-2/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELVZWLJMUPAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183829
Record name Propanedioic acid, dichloro-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29653-30-3
Record name Propanedioic acid, dichloro-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029653303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, dichloro-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dimethyl Dichloromalonate and Analogous Halomalonates

Established Synthetic Pathways to Dimethyl Dichloromalonate

The primary methods for synthesizing this compound rely on direct halogenation of the parent malonate ester or specific oxidative routes.

The most common and industrially significant method for producing this compound is the direct chlorination of dimethyl malonate. vulcanchem.com This reaction involves the substitution of the two acidic α-protons on the central carbon of the malonate with chlorine atoms.

The preferred chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂). vulcanchem.comderpharmachemica.com The reaction typically proceeds through a free-radical mechanism, where successive substitutions occur at the alpha-carbon. vulcanchem.com A standard laboratory or pilot-plant procedure involves charging a reactor with dimethyl malonate and then gradually adding sulfuryl chloride while carefully controlling the temperature. derpharmachemica.comsmolecule.com

Reaction: Dimethyl Malonate + 2 SO₂Cl₂ → this compound + 2 SO₂ + 2 HCl

While the α-carbon is the only reactive site on the malonate backbone for this reaction, the strategy lies in controlling the degree of chlorination to selectively favor the formation of the dichloro- product over the monochloro- intermediate. Achieving high selectivity for this compound requires careful manipulation of reaction parameters.

Key strategic factors include:

Molar Ratio: An excess of the chlorinating agent is crucial. Using at least two equivalents of sulfuryl chloride relative to dimethyl malonate drives the reaction towards complete dichlorination. vulcanchem.com

Temperature Control: The reaction is exothermic, and maintaining a specific temperature range, typically between 40-45°C, is vital. vulcanchem.comderpharmachemica.com This temperature balances a practical reaction rate with the need to prevent unwanted side reactions or decomposition that can occur at higher temperatures.

Reaction Time: Sufficient reaction time is necessary to ensure the second chlorination step proceeds to completion. Monitoring the reaction progress, often by Gas Chromatography (GC), allows for determination of the optimal endpoint where the starting material and monochloro-intermediate are minimized. derpharmachemica.com For instance, extending reaction times can increase the yield of the dichloro- compound. vulcanchem.com

Table 1: Optimized Conditions for Dichlorination of Dimethyl Malonate

Parameter Condition Rationale Source
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂) Effective and common reagent for this transformation. vulcanchem.comderpharmachemica.com
Molar Ratio (SO₂Cl₂:Malonate) ≥ 2 equivalents Drives the reaction towards dichlorination. vulcanchem.com
Temperature 40–45 °C Balances reaction rate and selectivity, minimizing byproducts. vulcanchem.comderpharmachemica.com
Solvent Neat (solvent-free) Often favored for higher conversion rates. vulcanchem.com

The primary byproduct in the synthesis of this compound is dimethyl 2-chloromalonate , the monochlorinated intermediate. vulcanchem.comderpharmachemica.com The presence of unreacted dimethyl malonate is also a common impurity if the reaction does not go to completion. derpharmachemica.com

The formation of these impurities is highly dependent on the reaction conditions:

Insufficient Chlorinating Agent: Using less than two equivalents of sulfuryl chloride will inherently lead to a mixture containing significant amounts of dimethyl chloromalonate and unreacted starting material. derpharmachemica.com

Inadequate Reaction Time or Temperature: If the reaction is stopped prematurely or the temperature is too low, the conversion of the monochloro- intermediate to the dichloro- product will be incomplete. derpharmachemica.com Conversely, prolonged reaction times at elevated temperatures can sometimes lead to other degradation byproducts, although the primary issue is controlling the mono- vs. di-substitution.

Purification is a critical step to isolate pure this compound. A common laboratory and scalable method is silica (B1680970) gel chromatography. vulcanchem.com The crude reaction mixture can be adsorbed onto silica gel and eluted with a solvent gradient (e.g., hexane-ethyl acetate), which separates the components based on polarity. vulcanchem.com The more polar dichlorinated product is typically recovered in later fractions. vulcanchem.com In industrial settings, fractional distillation under vacuum can also be employed for purification. rsc.org

Oxidative methods provide an alternative route to generate the reactive intermediates necessary for halogenation.

Manganese(III) acetate, Mn(OAc)₃, is a well-established oxidizing agent capable of generating carbon-centered radicals from enolizable carbonyl compounds, including malonate esters. wikipedia.org The mechanism begins with a single-electron transfer from the enol form of the malonate to the Mn(III) center, which is reduced to Mn(II), generating an α-dicarbonyloxy radical. scispace.com

This radical intermediate is the same species formed during free-radical chlorination. In the presence of a suitable halide source (e.g., chloride ions), this radical can be trapped to form the halogenated product. While direct manganese-mediated dichlorination of malonates is not as commonly cited as chlorination with SO₂Cl₂, the principle is well-supported by studies on Mn(OAc)₃-mediated reactions. For example, the reaction between anthracene (B1667546) and dimethyl malonate using Mn(OAc)₃ proceeds via the formation of a carbon-centered radical from the malonate, which then adds to the anthracene ring. scispace.com This demonstrates the effective generation of the necessary radical intermediate from dimethyl malonate using a manganese(III) salt. scispace.com This oxidative radical formation, when conducted in the presence of a chloride source, provides a pathway to dihalomalonates.

Regioselective Chlorination Strategies for Dichloromalonates

Oxidative Approaches to Dihalomalonates

Methodological Advancements in Dihalomalonate Synthesis

Research continues to seek more efficient, selective, and environmentally benign methods for synthesizing dihalomalonates and their analogs. Advancements often focus on catalysis and novel reaction technologies.

Recent developments in the broader field of malonate halogenation that inform the synthesis of dichloromalonates include the use of catalysts to improve selectivity. For instance, in the synthesis of mono-chlorinated malonates, Lewis acid catalysts like magnesium chloride (MgCl₂) have been shown to significantly suppress the formation of the dichloro byproduct by stabilizing the monochlorinated intermediate. smolecule.com While the goal is different, this highlights a catalytic approach to controlling the degree of halogenation.

Furthermore, enantioselective chlorination of related β-keto esters and malonates has been achieved using chiral Lewis acid catalysts and phase-transfer catalysts, demonstrating a high level of control over halogenation reactions. acs.org

Electrochemical methods also represent a frontier in halomalonate chemistry. The electroreduction of dihalomalonates is used to generate carbanions for subsequent reactions, such as the synthesis of cyclopropane (B1198618) derivatives. researchgate.netgrafiati.com While this is a reaction of dihalomalonates, the exploration of electrochemical techniques points towards potential future applications in their synthesis, offering a reagent-free method for controlling redox processes.

Development of Efficient and Scalable Preparative Routes for this compound

The principal and most commercially viable route for synthesizing this compound is through the direct chlorination of dimethyl malonate. vulcanchem.com This reaction is typically performed using a potent chlorinating agent, with sulfuryl chloride (SO₂Cl₂) being the most common choice. vulcanchem.comderpharmachemica.com The reaction proceeds via a free-radical mechanism, leading to successive substitution of the acidic α-protons with chlorine atoms. vulcanchem.com

The development of a practical and scalable process is crucial for the industrial application of this compound. Research has focused on optimizing reaction parameters to create a cost-effective and high-yield synthesis. derpharmachemica.com A key challenge in this synthesis is that this compound is often produced as a significant impurity (up to 20-25%) during the targeted synthesis of dimethyl 2-chloromalonate. derpharmachemica.com However, by adjusting conditions, the dichlorinated product can be favored.

A scalable protocol has been successfully implemented on a pilot plant scale, demonstrating the method's robustness. derpharmachemica.com In this process, dimethyl malonate is treated with an excess of sulfuryl chloride. vulcanchem.comderpharmachemica.com The reaction temperature is carefully controlled, typically between 40-45°C, to balance the reaction rate with selectivity. vulcanchem.com While solvent-free (neat) conditions can be used to improve conversion, they may reduce selectivity. vulcanchem.com The process has been scaled to produce approximately 25 kg batches, yielding dimethyl 2-chloromalonate with a purity of not less than 95%, where the formation of the dichlorinated byproduct is a critical parameter to monitor and control. derpharmachemica.com

Table 1: Scalable Synthesis of Chlorinated Dimethyl Malonates

Starting MaterialReagentScaleKey ConditionsPrimary ProductReference
Dimethyl malonateSulfuryl chloride20 KgTemperature maintained at 40-45°C; Reaction time of 4-5 hours.Dimethyl 2-chloromalonate (>95% purity) derpharmachemica.com

Control of Halogenation Selectivity and Minimization of Over-Halogenation

A significant challenge in the synthesis of halomalonates is controlling the degree of halogenation. The malonic ester synthesis often yields a mixture of mono- and di-halogenated products due to the stepwise nature of the reaction. vulcanchem.comwikipedia.org Over-halogenation, the formation of the di-substituted product when the mono-substituted one is desired, is a common issue. vulcanchem.com Factors that promote the formation of this compound include using an excess of the chlorinating agent and extending the reaction duration at elevated temperatures. vulcanchem.comsmolecule.com

To achieve selective synthesis of either the mono- or di-chloro product, researchers have explored alternative reagents and catalytic systems. One highly effective method for controlling selectivity involves the use of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorinating agent under different catalytic conditions. researchgate.net Studies have shown that by using silica gel as a catalyst in methanol (B129727), α-monochlorinated products can be obtained with high selectivity (86–98% yield). researchgate.net Conversely, by switching the solvent to a deep eutectic solvent (DES), specifically a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, the reaction selectively yields α,α-dichlorinated products in excellent yields (86–95%). researchgate.net This demonstrates that the reaction environment can be precisely tuned to favor either mono- or di-halogenation, thereby minimizing unwanted byproducts.

Table 2: Selective Chlorination of β-Ketoesters Using DCDMH

Desired ProductCatalyst/Solvent SystemConditionsYieldSelectivityReference
α-MonochloroSilica gel / MethanolReflux, 1 hour86-98%High for monochlorination researchgate.net
α,α-DichloroDeep Eutectic Solvent (ChCl:p-TsOH)Room Temp, 45 min86-95%High for dichlorination researchgate.net

For analogous diethyl halomalonates, various synthetic routes allow for the selective stepwise introduction of different halogens. rsc.orgrsc.org For instance, diethyl bromochloromalonate can be synthesized in high yield (97%) by chlorinating diethyl bromomalonate. rsc.org Similarly, diethyl chlorofluoromalonate can be prepared by either fluorinating diethyl chloromalonate or chlorinating diethyl fluoromalonate, offering flexibility in the synthetic pathway. rsc.org

Table 3: Synthesis of Analogous Diethyl Dihalomalonates

ProductStarting MaterialReagent(s)YieldReference
Diethyl bromochloromalonateDiethyl bromomalonateSO₂Cl₂97% rsc.orgrsc.org
Diethyl bromofluoromalonateDiethyl bromomalonateN-fluoro-2,4,6-trimethylpyridinium triflate86% rsc.orgrsc.org
Diethyl chlorofluoromalonateDiethyl chloromalonateN-fluoro-2,4,6-trimethylpyridinium triflate73% rsc.orgrsc.org
Diethyl chlorofluoromalonateDiethyl fluoromalonateN-chlorosuccinimide86% rsc.org

Principles of Sustainable Synthesis in Dihalomalonate Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epa.govmdpi.com These principles are increasingly being applied to the synthesis of dihalomalonates to create more environmentally benign and efficient manufacturing processes. ijsetpub.com

Key green chemistry principles relevant to dihalomalonate production include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. acs.org In malonate halogenation, controlling selectivity is crucial to prevent the generation of hard-to-separate byproducts, thus reducing waste streams. researchgate.net

Atom Economy: Processes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Additive reactions are preferable to substitution reactions which inherently generate byproducts. yale.edu Catalytic approaches are superior to stoichiometric ones as they reduce the amount of reagents needed. acs.org

Use of Safer Solvents and Reagents: The ideal synthesis would avoid the use of solvents altogether (neat conditions), or use safer alternatives like water or environmentally benign solvents like deep eutectic solvents. researchgate.netallen.in The selection of halogenating agents also plays a role; for example, replacing highly toxic reagents with safer alternatives is a key consideration.

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to reduce energy consumption. acs.org The selective dichlorination using DCDMH in a deep eutectic solvent, which proceeds efficiently at room temperature, is an excellent example of this principle in action. researchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, minimizing waste. acs.org The use of silica gel or a deep eutectic solvent as a catalyst for selective chlorination exemplifies a move towards more sustainable catalytic processes. researchgate.net

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable, reducing environmental impact and improving the economic viability of the processes. ijsetpub.comchemistryviews.org

Elucidation of Reaction Mechanisms Involving Dimethyl Dichloromalonate

Nucleophilic Reactivity of the Dichloromalonate Anion

The presence of two electron-withdrawing ester groups significantly increases the acidity of the α-carbon proton in malonic esters, facilitating the formation of a carbanion. siue.edu This effect is further enhanced in dimethyl dichloromalonate due to the inductive effect of the two chlorine atoms.

The formation of the this compound carbanion is typically achieved by treatment with a suitable base. The resulting carbanion is stabilized by the delocalization of the negative charge onto the two adjacent carbonyl groups through resonance, forming an enolate. siue.edu The presence of the two chlorine atoms also contributes to the stabilization of the carbanion through their electron-withdrawing inductive effect. curlyarrows.com This stabilization makes the carbanion a relatively soft nucleophile, influencing its reactivity in subsequent reactions.

The stability of a carbanion is influenced by several factors, including the inductive effect, resonance, and the s-character of the carbon atom bearing the negative charge. curlyarrows.com In the case of the this compound carbanion, the primary stabilizing factors are:

Resonance: The negative charge is delocalized over the two carbonyl groups, as shown in the resonance structures below. This delocalization significantly stabilizes the carbanion. siue.edu

Inductive Effect: The two chlorine atoms and two ester groups are strongly electron-withdrawing, pulling electron density away from the central carbon atom and thereby stabilizing the negative charge. curlyarrows.com

Table 1: Factors Stabilizing the this compound Carbanion

Stabilizing FactorDescription
Resonance The negative charge is delocalized across the O=C-C-C=O system, distributing the charge and increasing stability. siue.edu
Inductive Effect The electronegative chlorine and oxygen atoms withdraw electron density from the central carbon, reducing the charge density and increasing stability. curlyarrows.com

The stabilized this compound carbanion is an excellent nucleophile and readily participates in alkylation reactions with a variety of electrophilic substrates. These reactions are valuable for the formation of new carbon-carbon bonds. The general mechanism involves the nucleophilic attack of the carbanion on the electrophile, leading to the displacement of a leaving group.

A study on the reaction of 1,1-bis(pinacolboronate) esters with alkyl halides in the presence of metal alkoxides demonstrated the generation of a boron-stabilized carbanion that undergoes alkylation. nih.gov While not directly involving this compound, this highlights a similar principle of carbanion formation and subsequent alkylation. The alkylation of the this compound carbanion follows a similar pathway, where the carbanion attacks an alkyl halide, resulting in a substituted dichloromalonic ester.

Formation and Stabilization of this compound Carbanions

Pericyclic Reactions and Cycloaddition Pathways Initiated by this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. Cycloaddition reactions, a major class of pericyclic reactions, involve the formation of a cyclic molecule from two or more unsaturated molecules. libretexts.org this compound and its derivatives can participate in such reactions, leading to the formation of various cyclic compounds.

While direct [X+Y] cycloaddition reactions involving this compound itself are not extensively documented, its derivatives can participate in such transformations. For instance, the general principle of cycloaddition is well-illustrated by the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. nih.gov The reactivity in these reactions is often enhanced by the presence of electron-withdrawing groups on one of the components. libretexts.org

A relevant example of a cycloaddition is the reaction of N-methyl-C-(3-bromophenyl)-nitrone with dimethyl maleate, which undergoes a [3+2] cycloaddition. scielo.org.mx Although this reaction does not directly involve this compound, it demonstrates the principle of cycloaddition with a related malonate derivative. Theoretical studies of such reactions help in understanding the electronic requirements and stereochemical outcomes. scielo.org.mx

Derivatives of this compound can undergo intramolecular cyclization reactions to form cyclic compounds. These reactions are often facilitated by the presence of appropriate functional groups within the same molecule that can react with the dichloromalonate moiety or its derived carbanion.

For example, photoredox catalysis has been used to enable the decarboxylative radical cyclization of γ,γ-dimethylallyltryptophan (DMAT) derivatives, leading to the formation of fused tricyclic indoles. beilstein-journals.orgnih.gov This process involves the formation of a radical which then undergoes an intramolecular cyclization. While not a direct reaction of this compound, it illustrates the concept of intramolecular cyclization of a complex derivative. Similarly, other studies have explored the intramolecular cyclization of various organic molecules to synthesize complex heterocyclic systems. chim.itresearchgate.net

This compound in [X+Y] Cycloaddition Formations for Cyclic Compounds

Condensation Reactions Initiated by this compound

Condensation reactions are a class of reactions in which two molecules combine to form a larger molecule with the concurrent loss of a small molecule such as water or an alcohol. numberanalytics.com this compound can act as a synthetic equivalent of methyl dichloroacetate (B87207) in Darzens-type condensation reactions. core.ac.uk

In the presence of a base like sodium methoxide (B1231860), this compound reacts with aldehydes. core.ac.uk Depending on the structure of the aldehyde and the reaction conditions, this condensation can lead to the formation of α-chloropyruvates, α-chloroglycidates, or α,α-dichlorohydrins. core.ac.uk This reactivity highlights the utility of this compound in constructing complex acyclic molecules through carbon-carbon bond formation via a condensation pathway. The Claisen condensation, which involves the reaction between two esters to form a β-keto ester, is another important type of condensation reaction, though direct examples with this compound are less common. numberanalytics.com

The Darzens Condensation: Formation of α-Chloropyruvates, α-Chloroglycidates, and α,α-Dichlorohydrins from Aldehydes

Transesterification and Substitutive Transformations of this compound

Transesterification is a fundamental organic reaction that involves exchanging the alkoxy group of an ester with that of an alcohol. chemeurope.com This process can be catalyzed by either an acid or a base. chemeurope.com For a substrate like this compound, transesterification would involve reacting it with a different alcohol (e.g., ethanol (B145695) or propanol) to replace its methyl groups with ethyl or propyl groups, respectively, yielding other dialkyl dichloromalonates. This process is often used to produce a variety of esters, such as in the synthesis of polyesters where a diester reacts with a diol. chemeurope.com For instance, the continuous transesterification of dimethyl malonate to diethyl malonate has been demonstrated on an industrial scale. google.com

Beyond transesterification, the chlorine atoms on this compound make it a substrate for various substitutive transformations. The presence of two chlorine atoms on the α-carbon makes the compound reactive toward nucleophiles. For example, α,α-dichloromalonates can participate in copper-mediated SN2 reactions to form bicyclic lactams and lactones. acs.org Furthermore, related compounds like dimethyl 2-chloromalonate are used in O-alkylation reactions with phenols, where the chlorine acts as a leaving group. derpharmachemica.com The reactivity of diethyl dichloromalonate has also been explored in other contexts, though in some cases, it was found to be unreactive under specific catalytic conditions for dibromination. wisc.edu

Advanced Synthetic Applications and Derivatization Strategies of Dimethyl Dichloromalonate

Dimethyl Dichloromalonate as a Versatile Synthon in Complex Molecule Construction

This compound serves as a highly versatile building block in the synthesis of complex organic molecules. Its unique structural feature, a carbon atom substituted with two chlorine atoms and flanked by two methoxycarbonyl groups, imparts significant reactivity, making it a valuable synthon for constructing intricate molecular architectures. This reactivity is harnessed in various fields, including the synthesis of pharmaceuticals and agrochemicals.

Strategic Intermediate in Pharmaceutical Synthesis (e.g., Active Pharmaceutical Ingredients)

The utility of dialkyl halomalonates, including the chlorinated and brominated analogs, is well-established in the synthesis of Active Pharmaceutical Ingredients (APIs). derpharmachemica.com These compounds are crucial starting materials for producing a range of therapeutic agents. derpharmachemica.com For instance, dialkyl 2-halomalonates are important for the synthesis of drugs like Bosentan and Vilazodone hydrochloride. derpharmachemica.com The strategic application of these synthons allows for the efficient construction of the core structures of these complex pharmaceutical compounds. derpharmachemica.com While specific examples directly citing this compound in the synthesis of these particular APIs are not prevalent, the established role of its chemical class underscores its potential as a strategic intermediate. derpharmachemica.com The synthesis of barbiturates, a class of drugs historically used for their sedative-hypnotic properties, relies on the condensation of urea (B33335) with derivatives of malonic esters. libretexts.orgmdpi.com This general synthetic route highlights the importance of malonate derivatives in accessing various pharmacologically active compounds. libretexts.orgmdpi.comuobasrah.edu.iq

Table 1: Examples of Pharmaceutical Scaffolds Derived from Malonate Precursors

Pharmaceutical ScaffoldPrecursor TypeTherapeutic Class (Examples)
BarbituratesMalonic Ester DerivativesSedative-Hypnotics (e.g., Phenobarbital) mdpi.comuobasrah.edu.iq
PyrimidinedionesDialkyl 2-halomalonatesVarious, including antiviral and anticancer agents derpharmachemica.comontosight.ai
Benzodiazepines1,3-Dicarbonyl CompoundsAnxiolytics, Anticonvulsants nih.govsemanticscholar.org
Pyrazolidine-3,5-dionesDiethyl MalonateAnti-inflammatory, Antimicrobial ijpsr.comnih.gov

Precursor for Agrochemicals and Other Biologically Active Molecules

This compound and its derivatives are valuable precursors in the agrochemical industry. smolecule.com Hydrolysis of this compound can yield dichloroacetic acid derivatives, which are moieties found in certain agrochemicals. vulcanchem.com Furthermore, mercaptans are utilized in the synthesis of intermediates for agrochemicals such as terbufos (B1683085) and phorate. arkema.com While not a direct application of this compound, this illustrates the broader use of related reactive intermediates in agrochemical synthesis. The pyrimidinedione ring system, which can be constructed from malonate derivatives, is a key feature in some herbicides that act by inhibiting acetolactate synthase (ALS). asianpubs.org

Formation of Substituted Malonate Derivatives via Alkylation

The alkylation of malonic esters is a fundamental and widely used reaction in organic synthesis to form carbon-carbon bonds. wikipedia.orglibretexts.org This reaction typically involves the deprotonation of the α-carbon of the malonic ester to form a resonance-stabilized enolate ion. libretexts.org This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to yield a monoalkylmalonic ester. libretexts.org The process can be repeated to introduce a second alkyl group, leading to dialkylated malonic esters. wikipedia.org This method provides a versatile route to a wide array of substituted acetic acids after subsequent hydrolysis and decarboxylation. wikipedia.orglibretexts.org The use of phase-transfer catalysts can significantly shorten reaction times and improve yields in the C-alkylation of dialkyl malonates. google.com

Construction of Heterocyclic Systems via Cyclocondensation Reactions

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. novapublishers.comuou.ac.in this compound and related 1,3-dicarbonyl compounds are key starting materials for the synthesis of a wide variety of heterocyclic systems through cyclocondensation reactions. derpharmachemica.comlookchem.com

Synthesis of 5-, 6-, and 7-Membered Heterocycles Utilizing this compound

Dialkyl 2-substituted malonates are valuable reagents for the synthesis of 5-, 6-, and 7-membered heterocyclic rings through cyclocondensation with dinucleophiles. derpharmachemica.com This approach allows for the generation of a diverse range of heterocyclic structures. derpharmachemica.comnovapublishers.com For example, the condensation of malonate derivatives with urea or its derivatives is a classic method for preparing barbiturates, which are 6-membered heterocycles. libretexts.orgslideshare.net Similarly, pyrimidinediones can be synthesized by the condensation of dialkyl 2-halomalonates with amidines. derpharmachemica.com The reaction of diethyl malonate with phenylhydrazine (B124118) can produce pyrazolidine-3,5-diones, which are 5-membered heterocycles. ijpsr.comresearchgate.net Furthermore, 1,5-benzodiazepines, a class of 7-membered heterocycles, can be synthesized through the condensation of o-phenylenediamines with 1,3-dicarbonyl compounds. nih.govsemanticscholar.org The versatility of iminomalonates, derived from malonates, has also been demonstrated in the synthesis of 3-, 4-, 5-, and 6-membered heterocyclic unnatural amino acid derivatives. nih.gov

Table 2: Heterocyclic Systems Synthesized from Malonate Derivatives

Heterocycle ClassRing SizeDinucleophile/Reaction Partner
Pyrazolidine-3,5-diones5-memberedPhenylhydrazine ijpsr.comasianpubs.org
Barbiturates/Pyrimidinediones6-memberedUrea/Amidines derpharmachemica.comlibretexts.org
1,5-Benzodiazepines7-memberedo-Phenylenediamine nih.govsemanticscholar.org
Aziridines3-memberedEnolates of α-bromo esters (with iminomalonates) nih.gov
Azetidines4-memberedKetone enolates (with iminomalonates) nih.gov
γ-Lactones5-memberedKetone enolates (with iminomalonates) nih.gov
Tetrahydroquinolines6-memberedKetone enolates (with iminomalonates) nih.gov

Role in Generating 1,3-Dicarbonyl Moieties and Enolized Tautomers

The core structure of this compound is a 1,3-dicarbonyl compound. lookchem.com These moieties are fundamental building blocks in organic synthesis, particularly for the construction of heterocyclic compounds. lookchem.comgoogle.com A key characteristic of 1,3-dicarbonyl compounds is their ability to exist in equilibrium with their enol tautomers. libretexts.orgmasterorganicchemistry.com This keto-enol tautomerism is crucial to their reactivity. libretexts.org The enol form, which possesses a hydroxyl group and a carbon-carbon double bond, can act as a nucleophile in various reactions. masterorganicchemistry.com The formation of the enolate anion through deprotonation of the α-carbon further enhances the nucleophilicity. libretexts.orglibretexts.org This reactivity is exploited in cyclocondensation reactions where the 1,3-dicarbonyl unit or its enol/enolate form reacts with dinucleophiles to form heterocyclic rings. derpharmachemica.com For instance, the enolized tautomeric 1-oxo-3-hydroxy form is a key structural element in the cyclocondensation reactions of dialkyl 2-substituted malonates. derpharmachemica.com The stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding, as seen in compounds like 2,4-pentanedione. libretexts.org

Conversion to Related Malonate Derivatives

This compound serves as a valuable precursor for the synthesis of other functionalized malonate derivatives. Its gem-dichloro group can be displaced or transformed to introduce new functionalities at the α-carbon, expanding its synthetic utility.

Synthesis of Dimethyl Dimethoxymalonate from this compound

A key transformation of this compound is its conversion to dimethyl dimethoxymalonate. This conversion is achieved through a nucleophilic substitution reaction where the two chlorine atoms are replaced by methoxy (B1213986) groups.

A documented method for this synthesis involves treating this compound with a solution of sodium methoxide (B1231860) in methanol (B129727). google.com The reaction mixture is heated under reflux, causing the precipitation of sodium chloride as the substitution proceeds. google.com After the reaction is complete, the solid sodium chloride is removed by filtration. The methanol is then distilled from the filtrate, yielding the residual acetal, dimethyl dimethoxymalonate. google.com This product can then be used in subsequent reactions, such as in the synthesis of gallic acid. google.com

Table 1: Reaction Parameters for Synthesis of Dimethyl Dimethoxymalonate

ParameterDetails
Starting Material This compound
Reagent Sodium Methoxide in Methanol
Reaction Condition Reflux
Byproduct Sodium Chloride (precipitate)
Work-up Filtration followed by distillation of solvent
Final Product Dimethyl Dimethoxymalonate

Analogous Reactivity to Diethyl 2,2-Dichloromalonate in Cyclopropanation Reactions

This compound exhibits reactivity analogous to its close relative, diethyl 2,2-dichloromalonate, particularly in reactions that form three-membered rings. While specific studies on this compound in cyclopropanation are less common, the reactivity of diethyl 2,2-dichloromalonate provides a strong model for its behavior.

Diethyl 2,2-dichloromalonate is known to participate in atom-transfer radical addition (ATRA) reactions with olefins, followed by a dechlorination step, to yield functionalized cyclopropanes in a single step. lookchem.com This process is typically catalyzed by a ruthenium complex in the presence of a reducing agent like manganese. lookchem.com The reaction involves the addition of the dichloromalonate radical to an alkene, followed by an intramolecular cyclization and reductive dechlorination to form the cyclopropane (B1198618) ring.

Given the structural similarity, this compound is expected to undergo similar transformations. The presence of the two chlorine atoms and the activating ester groups facilitates the formation of the necessary radical intermediate for the cyclopropanation of alkenes. lookchem.comwikipedia.org These reactions are valuable for creating densely functionalized cyclopropane rings, which are important structural motifs in many biologically active molecules and natural products. researchgate.netnih.govlibretexts.org

Table 2: Comparison of Dichloromalonates in Catalytic Cyclopropanation

FeatureDiethyl 2,2-Dichloromalonate (Documented)This compound (Inferred)
Reaction Type Atom-Transfer Radical Addition (ATRA) / Reductive CyclopropanationAtom-Transfer Radical Addition (ATRA) / Reductive Cyclopropanation
Co-Reactant Olefins (e.g., Styrenes)Olefins
Catalyst System Ruthenium(III) complexRuthenium complexes or similar transition metals
Key Steps Radical addition to olefin, intramolecular cyclization, dechlorinationRadical addition to olefin, intramolecular cyclization, dechlorination
Product Functionalized diethyl 1,1-cyclopropanedicarboxylatesFunctionalized dimethyl 1,1-cyclopropanedicarboxylates

Development of Novel Derivatization Methodologies for Synthetic Utility of this compound

The synthetic potential of this compound is expanded through various derivatization strategies that transform the dichloromalonyl core into other valuable functional groups. Research has focused on leveraging its unique reactivity to access a range of chemical structures.

One notable derivatization is its use as a synthetic equivalent of methyl dichloroacetate (B87207) in the Darzens condensation reaction. grafiati.com This reaction typically involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). The use of this compound in this context provides a pathway to dichloro-substituted epoxides, which are versatile synthetic intermediates.

Furthermore, this compound serves as a key building block in the synthesis of heterocyclic compounds and other complex molecules. For instance, it is a suitable precursor for the synthesis of 4,5,6-trichloropyrimidine. scientificlabs.co.uksigmaaldrich.com Carbanions generated from related chloromalonates are also reported to react with naphthoquinone derivatives and hydroquinones to afford furan (B31954) derivatives. sigmaaldrich.com

The development of methodologies for stereoselective synthesis represents another frontier. Dimethyl chloromalonate, a closely related compound, is used in the stereoselective synthesis of highly functionalized nitrocyclopropanes, suggesting that the dichloro-analogue could be employed in similar stereocontrolled transformations. sigmaaldrich.com While some applications remain speculative without extensive empirical data, the potential for derivatization through methods like palladium-catalyzed cross-coupling reactions is also recognized, driven by the electron-withdrawing nature of the chlorine atoms. vulcanchem.com

Table 3: Selected Derivatization Methodologies for this compound

MethodologyReagents/ConditionsProduct Class/Application
Darzens Condensation Ketone/Aldehyde, BaseDichloro-substituted α,β-epoxy esters
Heterocycle Synthesis Appropriate precursors4,5,6-Trichloropyrimidine scientificlabs.co.uksigmaaldrich.com
Furan Synthesis Hydroquinone derivatives2-Oxido-benzo[b]furan derivatives sigmaaldrich.com
Hydrolysis Basic conditionsDichloroacetic acid derivatives vulcanchem.com
Cyclopropanation Alkenes, CatalystFunctionalized nitrocyclopropanes sigmaaldrich.com

Computational and Theoretical Investigations of Dimethyl Dichloromalonate Reactivity

Quantum Chemical Characterization of Dimethyl Dichloromalonate

Quantum chemical calculations offer a detailed picture of the intrinsic properties of this compound, which are fundamental to its chemical behavior.

The electronic structure of a molecule is key to its reactivity. thaiscience.info The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this regard. The HOMO represents the ability to donate an electron, while the LUMO indicates the capacity to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com For instance, in related studies, the HOMO and LUMO energy levels have been used to predict the regions of electrophilic and nucleophilic attack within a molecule. ajchem-a.com

The molecular electrostatic potential (MEP) is another valuable tool for predicting reactivity. It maps the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information helps in understanding how this compound will interact with other reagents. For example, analysis of the MEP can reveal the most likely sites for nucleophilic or electrophilic attack.

Conformational analysis involves studying the different spatial arrangements of a molecule's atoms that result from rotation around single bonds. chemistrysteps.com These different arrangements, known as conformers or rotamers, can have different energies, and understanding their relative stabilities is important for predicting reaction outcomes. chemistrysteps.comwikipedia.org For a molecule like this compound, rotations around the C-C and C-O single bonds can lead to various conformers.

Electronic Structure and Reactivity Predictions (e.g., HOMO/LUMO Analysis, Electrostatic Potential)

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions.

Transition state theory explains reaction rates by examining the high-energy activated complex that exists between reactants and products. wikipedia.org This transition state corresponds to a saddle point on the potential energy surface. ucsb.edu Computational methods can be used to locate and characterize these transition states, providing crucial information about the reaction mechanism and its energy barriers. ucsb.edursc.org For example, in the Michael addition of diethyl malonate to trans-β-nitrostyrene, density functional theory (DFT) calculations were used to explore the mechanism and identify the rate-determining step. nih.gov

Analyzing the transition states of reactions involving this compound, such as its synthesis via chlorination of dimethyl malonate or its use in cyclopropanation reactions, can reveal the step-by-step process of bond breaking and formation. derpharmachemica.comacs.org This analysis helps in understanding factors that influence the reaction rate and selectivity.

The choice of solvent can significantly impact the rate and outcome of a chemical reaction. wikipedia.org Solvents can affect reactivity by stabilizing or destabilizing reactants, products, and transition states to different extents. wikipedia.org Polar solvents, for instance, tend to accelerate reactions where a charge develops in the transition state. wikipedia.org

Computational models, such as continuum solvation models, can be used to study these solvent effects. chemrxiv.org These models can help predict how changing the solvent will alter the reaction pathway and the energies of the species involved. For example, studies have shown that reaction rates and selectivity can be influenced by solvent properties like polarity and hydrogen-bonding ability. chemrxiv.org In the synthesis of dimethyl chloromalonate, the formation of the byproduct this compound was observed to vary with the solvent used. derpharmachemica.com

Transition State Analysis of Key Reactions Involving this compound

Application of Machine Learning and Chemoinformatics in Reaction Prediction and Optimization

In recent years, machine learning (ML) and chemoinformatics have emerged as powerful tools in chemistry. spirochem.com These approaches leverage large datasets of chemical reactions to build predictive models. beilstein-journals.org

For reaction prediction, ML models can be trained to predict the products of a reaction given the reactants and conditions. u-strasbg.fr In the context of this compound, such models could potentially predict the outcomes of its various reactions with different nucleophiles or under different catalytic conditions.

For reaction optimization, ML algorithms can be used to identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield or selectivity of a desired product. beilstein-journals.orgresearchgate.net This is often achieved by building a model that relates reaction parameters to the reaction outcome and then using this model to search for the best combination of parameters. beilstein-journals.org For instance, ML has been successfully used to predict reaction performance in C-N cross-coupling reactions by using molecular descriptors as inputs. princeton.edu This approach could be applied to optimize the synthesis of this compound or its subsequent transformations, potentially leading to more efficient and selective processes. nih.gov

Data-Driven Approaches for Synthetic Method Development Utilizing Dichloromalonates

Data-driven approaches are revolutionizing synthetic chemistry by leveraging large datasets to uncover new reaction pathways and optimize existing ones. beilstein-journals.org These methods utilize machine learning algorithms to analyze vast amounts of reaction data, identifying patterns and correlations that may not be apparent through traditional experimental approaches. nih.gov While comprehensive data-driven studies focused solely on this compound are not extensively documented, the principles can be applied based on research on related malonate derivatives and other halogenated compounds.

The development of synthetic methods utilizing dichloromalonates can be significantly accelerated by adopting data-driven strategies. For instance, machine learning models can be trained on datasets of reactions involving various dichloromalonates to predict optimal reaction conditions, such as solvent, temperature, and catalyst, for a desired transformation. beilstein-journals.org These models can learn from both successful and failed reactions, providing a more complete understanding of the reaction landscape.

A key aspect of data-driven synthesis is the representation of molecules and reactions in a format that machine learning algorithms can process. This is often achieved through the use of molecular descriptors or "fingerprints" that encode structural and electronic features. For dichloromalonates, these descriptors would capture the influence of the two chlorine atoms on the acidity of the alpha-carbon and the reactivity of the ester groups.

Table 1: Key Parameters in Data-Driven Models for Dichloromalonate Reactivity

Parameter CategorySpecific Descriptors/FeaturesRationale for Inclusion
Substrate Properties Electronic parameters (e.g., partial charges, HOMO/LUMO energies), Steric parameters (e.g., cone angle), Molecular weightTo model the influence of the dichloromalonate structure on reactivity.
Reagent Properties Nucleophilicity/electrophilicity scales, pKa valuesTo predict the outcome of reactions with different coreactants.
Reaction Conditions Temperature, Solvent polarity and coordinating ability, Catalyst type and loadingTo optimize reaction yield and selectivity.
Product Attributes Desired product structure, Potential byproduct structuresTo train models to predict the formation of specific products.

By systematically varying these parameters in high-throughput screening experiments and feeding the results into a machine learning model, researchers can build predictive tools to guide the development of new synthetic methods. For example, in the synthesis of cyclopropanes from dichloromalonates and Michael acceptors via galvanostatic electrolysis, a data-driven approach could be used to explore a wide range of substrates and reaction conditions to maximize yield and diastereoselectivity. nih.gov

Predictive Modeling of Reactivity and Selectivity in this compound Transformations

Predictive modeling, often employing quantum mechanical calculations and machine learning, offers a powerful tool for understanding and forecasting the outcomes of chemical reactions. rsc.org For this compound, such models can provide valuable insights into its reactivity and the selectivity of its transformations.

Quantum Mechanical Modeling:

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate reaction mechanisms, transition states, and the relative energies of reactants, intermediates, and products. While a dedicated, in-depth computational study on the reaction mechanisms of this compound is not widely published, the principles of such investigations can be outlined. For instance, in the chlorination of dimethyl malonate, DFT calculations could be employed to study the stepwise reaction mechanism and elucidate the factors that favor the formation of this compound as a byproduct. thieme-connect.de Such a study would involve calculating the activation barriers for the successive chlorination steps.

In reactions where this compound is a starting material, such as in the synthesis of dimethyl dimethoxymalonate by reaction with sodium methoxide (B1231860), DFT could be used to model the nucleophilic substitution pathway. rsc.org This would help in understanding the role of the solvent and the nature of the transition state.

Machine Learning and QSAR Models:

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive chemistry, establishing a mathematical relationship between the chemical structure and a specific activity or property. nih.gov In the context of this compound, QSAR models could be developed to predict its reactivity in various transformations. For example, a model could be trained to predict the yield of a cyclopropanation reaction based on the electronic and steric properties of the Michael acceptor used.

Recent advancements in machine learning have led to the development of more sophisticated predictive models. beilstein-journals.orgnih.gov These models can learn complex, non-linear relationships within the data. For instance, a neural network could be trained on a dataset of reactions involving gem-dihalogenated compounds to predict the regioselectivity of their reactions. rsc.org The model would learn to recognize the subtle electronic and steric factors that govern which reaction site is favored.

Table 2: Examples of Predictive Modeling Applications for this compound

Transformation TypePredicted PropertyModeling ApproachPotential Insights
Cyclopropanation Reaction YieldMachine Learning (e.g., Random Forest, Gradient Boosting)Identification of optimal Michael acceptors and reaction conditions.
Nucleophilic Substitution Reaction Rate, SelectivityDFT, Marcus TheoryUnderstanding the reaction mechanism and the influence of the nucleophile and solvent. nih.gov
Enzyme Inhibition Inhibition Constant (Ki)Docking, QSAR, QM/MMElucidation of the binding mode and key interactions with the enzyme active site.

One area where predictive modeling has been applied to dichloromalonates is in the study of their activity as enzyme inhibitors. For example, computational docking and scoring have been used to understand the binding of dichloromalonate to serine racemase. acs.orgacs.org These studies provide a framework for how predictive models can be used to design more potent and selective inhibitors based on the dichloromalonate scaffold.

Advanced Spectroscopic Analysis in the Context of Dimethyl Dichloromalonate Chemistry

High-Resolution Spectroscopic Techniques for Structural Elucidation of Dimethyl Dichloromalonate Derivatives

High-resolution spectroscopic methods are critical for the unambiguous determination of the structure of this compound and its various derivatives. These techniques provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the vibrational modes within the molecule.

Nuclear Magnetic Resonance (NMR) for Carbon Skeleton and Proton Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure of organic molecules by examining the magnetic properties of certain atomic nuclei. ebsco.com It provides detailed information about the carbon skeleton and the chemical environment of protons within a molecule. ebsco.comlibretexts.org

In the context of this compound, ¹³C NMR spectroscopy directly provides information on the carbon framework. numberanalytics.comstudypug.com One would expect distinct signals for the carbonyl carbons, the central dichlorinated carbon, and the methyl carbons of the ester groups. The chemical shifts of these signals are indicative of their electronic environment. For instance, the carbonyl carbons would appear significantly downfield due to the deshielding effect of the electronegative oxygen atoms.

¹H NMR spectroscopy, on the other hand, gives insight into the proton environment. For this compound, a single sharp peak would be anticipated in the proton NMR spectrum, corresponding to the six equivalent protons of the two methyl groups. The integration of this peak would correspond to six protons. libretexts.org In derivatives of this compound where the symmetry is broken, more complex proton spectra with distinct signals and coupling patterns would be observed, providing valuable information about the connectivity of the molecule. libretexts.org

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~3.8Singlet6H2 x -OCH₃
¹³C~165Singlet-2 x C=O
¹³C~80Singlet--CCl₂-
¹³C~54Singlet-2 x -OCH₃

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. lcms.czlibretexts.org

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will display peaks at M⁺, (M+2)⁺, and (M+4)⁺ with relative intensities of approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.

Electron impact ionization, a common technique in MS, would cause the molecular ion of this compound to fragment in predictable ways. libretexts.org Common fragmentation pathways could include the loss of a methoxy (B1213986) group (-OCH₃), a chlorine atom (-Cl), or a carbonyl group (-CO). The analysis of these fragment ions provides a "fingerprint" that helps to confirm the structure of the molecule. libretexts.orgmiamioh.edu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. oup.com

Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound

Ionm/z (for ³⁵Cl)Relative Abundance
[M]⁺199.96~100% (base peak can vary)
[M+2]⁺201.96~65%
[M+4]⁺203.96~10%

Note: The m/z values are calculated based on the most abundant isotopes of C, H, O, and Cl. The relative abundances are approximate.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sanih.gov These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification. photothermal.com

In the IR spectrum of this compound, a strong absorption band corresponding to the C=O stretching vibration of the ester groups would be a prominent feature, typically appearing in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester would also be observable.

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would be particularly useful for observing the C-Cl bonds. ksu.edu.saphotothermal.com The symmetric and asymmetric stretching vibrations of the CCl₂ group would give rise to characteristic Raman signals. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups. nih.gov

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
C=O StretchIR~1740
C-O StretchIR~1250-1000
C-Cl StretchRaman~800-600

In-situ Spectroscopic Monitoring of this compound Reactions

The ability to monitor chemical reactions as they occur is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety. In-situ spectroscopy allows for the real-time collection of spectral data from a reacting mixture without the need to withdraw samples. rsc.org

For reactions involving this compound, techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to follow the progress of a reaction. rsc.org For example, in a reaction where the ester groups of this compound are hydrolyzed, the disappearance of the characteristic C=O stretching band of the ester and the appearance of a broad O-H stretching band from the resulting carboxylic acid could be monitored over time. Similarly, changes in the C-Cl vibrational modes could be tracked using in-situ Raman spectroscopy if the chlorine atoms are involved in the reaction. This continuous data stream provides valuable kinetic and mechanistic insights. nih.gov

Development of Advanced Spectroscopic Fingerprinting for Reaction Progress and Product Identification

Building upon in-situ monitoring, the development of advanced spectroscopic fingerprinting offers a powerful approach for detailed reaction analysis. This involves using the entire spectral region, rather than just a few characteristic peaks, to create a unique "fingerprint" of the reaction mixture at any given time.

By applying chemometric methods to the data collected from techniques like IR, Raman, or NMR spectroscopy, it is possible to deconstruct the complex spectral data into the contributions of individual components (reactants, intermediates, products, and byproducts). This allows for the quantitative tracking of the concentration of each species throughout the reaction.

This "fingerprinting" approach is particularly valuable for complex reactions where multiple species are present simultaneously. For instance, in the synthesis of a derivative from this compound, this method could be used to not only monitor the consumption of the starting material and the formation of the desired product but also to detect and identify any transient intermediates or unwanted side products. This detailed level of process understanding is invaluable for reaction optimization, quality control, and the rapid identification of the final product structure. The use of techniques like Surface-Enhanced Raman Spectroscopy (SERS) can further enhance the sensitivity of these fingerprinting methods, allowing for the detection of trace components. rsc.org

Emerging Research Frontiers for Dimethyl Dichloromalonate

Catalyst Development for Stereoselective and Chemoselective Reactions Involving Dimethyl Dichloromalonate

The development of advanced catalytic systems is crucial for unlocking the synthetic potential of this compound. Research in this area is focused on achieving high levels of stereoselectivity and chemoselectivity, which are essential for the synthesis of complex molecules.

Stereoselective Reactions:

Stereoselectivity refers to the preferential formation of one stereoisomer over another. msu.edu In the context of this compound, this is particularly relevant when creating new chiral centers. While direct stereoselective reactions involving this compound are still an emerging area, related research with dimethyl malonate provides a strong foundation. For instance, organocatalytic Michael additions of dimethyl malonate to nitroalkenes have been shown to produce key intermediates for pharmaceuticals like 4-methylpregabalin (B8757328) with high enantiomeric purity (up to 99:1 er) using chiral squaramide catalysts. beilstein-journals.org The development of similar catalytic systems for the more sterically hindered and electronically modified this compound is a key research objective. The use of chiral ligands with transition metals, such as palladium and rhodium, as well as organocatalysts like proline derivatives, are promising avenues. numberanalytics.com

Chemoselective Reactions:

Chemoselectivity, the ability to react with one functional group in the presence of others, is another critical aspect. For this compound, which possesses two ester groups and two chlorine atoms at the same carbon, achieving chemoselective transformations is challenging but highly rewarding. Lewis acid activation has been shown to overcome issues of poor chemoselectivity in chlorination reactions of related diazocarbonyls. lookchem.com Similar strategies could be employed to selectively activate one of the chlorine atoms or ester groups of this compound for subsequent reactions. For example, precise control over reaction conditions could allow for the selective substitution of one chlorine atom, leaving the other for a subsequent, different transformation.

Catalyst TypePotential Application with this compoundDesired Outcome
Chiral Squaramide OrganocatalystsAsymmetric Michael AdditionsHigh enantiomeric excess of adducts
Transition Metal Catalysts (e.g., Pd, Rh) with Chiral LigandsAsymmetric Hydrogenation/Cross-CouplingEnantiomerically enriched products
Lewis AcidsSelective ActivationChemoselective substitution of one chlorine atom
Enzymes (e.g., Lipases)Asymmetric ResolutionHigh stereoselectivity under mild conditions numberanalytics.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. rsc.orgnih.gov

Flow Chemistry:

Continuous flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and precise control over reaction parameters like temperature and pressure. nih.govresearchgate.net For reactions involving potentially reactive intermediates derived from this compound, flow chemistry can minimize risks by handling only small volumes of material at any given time. researchgate.net The precise control afforded by flow systems can also be leveraged to improve selectivity in reactions involving this multifunctional compound. researchgate.net

Automated Synthesis:

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new reactions and molecules. syrris.com By employing robotic systems and algorithmic optimization, a large number of reaction conditions can be screened rapidly. rsc.orgnih.gov This high-throughput approach is ideal for exploring the reactivity of this compound with a wide range of substrates and catalysts, facilitating the discovery of novel transformations and applications. For instance, automated platforms have been successfully used to optimize complex cross-coupling reactions, a methodology that could be applied to reactions involving this compound. nih.gov

PlatformAdvantages for this compound Utilization
Flow Chemistry Enhanced safety, improved reaction control, potential for higher selectivity, and easier scalability. nih.govresearchgate.net
Automated Synthesis High-throughput screening of reaction conditions, rapid optimization, and accelerated discovery of new applications. rsc.orgsyrris.com

Exploration of Sustainable and Environmentally Benign Synthetic Routes for this compound Utilization

The principles of green chemistry are increasingly guiding synthetic methodologies, and the utilization of this compound is no exception. Research is focused on developing more sustainable and environmentally friendly processes.

A key aspect of this is the use of greener reagents and solvents. For instance, dimethyl carbonate (DMC), a non-toxic and biodegradable compound, is being explored as a green reagent for methylation and carboxymethylation. rsc.org While not a direct reaction of this compound, the ethos of using greener alternatives is central. The synthesis of DMC itself is a focus of green chemistry, with routes being developed from carbon dioxide and methanol (B129727), which would be an environmentally friendly process. researchgate.netmdpi.comresearchgate.netnih.gov

Design of Next-Generation Functional Materials and Polymers from this compound Precursors

The unique structure of this compound, with its gem-dichloro functionality, makes it an intriguing building block for the synthesis of novel functional materials and polymers. openaccessjournals.com

Functional Materials:

Functional materials are designed to possess specific properties for targeted applications, such as in electronics, optics, and biomedicine. openaccessjournals.com The dichloromalonate unit can be incorporated into larger molecular structures to influence their electronic properties and three-dimensional arrangement. These materials could find applications as liquid crystals, nonlinear optical materials, or components of advanced sensors.

Polymers:

This compound can serve as a precursor for various types of polymers. idemitsu.com For example, it can be used to synthesize polyesters and other condensation polymers. The presence of the two chlorine atoms offers a reactive handle for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties. Research in this area is exploring the synthesis of polymers with controlled architectures, such as side-chain polymers and block copolymers, to create materials with specific thermal, mechanical, and optical properties. The development of conjugated polymers from precursors is another active area of research for applications in next-generation electronics. google.comrsc.org The gem-dimethyl group in related monomers has been shown to enable controlled polymerization and depolymerization, a concept that could be extended to polymers derived from this compound, paving the way for recyclable plastics. pku.edu.cn

Material TypePotential Contribution of this compoundPotential Applications
Functional Organic Materials Introduction of a dichloromethylene group to influence electronic and structural properties.Liquid crystals, nonlinear optics, sensors.
Polymers (e.g., Polyesters) A difunctional monomer for polymerization; reactive sites for post-polymerization modification.Advanced plastics, specialty polymers with tailored properties. idemitsu.com
Conjugated Polymers Precursor for materials with specific electronic and optical properties.Organic electronics, photovoltaics. google.com

Q & A

Q. What are the standard protocols for synthesizing dimethyl dichloromalonate (DMDCM) with high purity for laboratory use?

DMDCM synthesis typically involves the reaction of malonic acid derivatives with chlorinating agents like thionyl chloride or phosphorus pentachloride. A critical step is controlling stoichiometry and reaction temperature to avoid over-chlorination. Post-synthesis purification via fractional distillation or recrystallization (e.g., using n-hexane/2-propanol mixtures) is essential to achieve ≥99% purity . Analytical validation using GC (for residual solvents) and Karl Fischer titration (water content ≤0.02%) ensures compliance with laboratory-grade standards .

Q. How can researchers characterize the structural and chemical stability of DMDCM under varying storage conditions?

Stability studies should include:

  • Thermal analysis : Differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Hydrolytic stability : Monitor chloride ion formation (via ion chromatography) under controlled humidity.
  • Spectroscopic validation : Periodic FT-IR and NMR (¹H/¹³C) to detect structural degradation. Stability is enhanced by storage in amber glass under inert gas (e.g., argon), with stabilizers like amylene (≤20 ppm) to prevent free radical formation .

Q. What analytical methods are recommended for detecting impurities in DMDCM batches?

Impurity profiling requires:

  • GC-MS : To identify volatile byproducts (e.g., chloroform, carbon tetrachloride) with detection limits ≤0.001% .
  • HPLC-UV : For non-volatile impurities like unreacted malonate esters.
  • ICP-MS : Heavy metal quantification (e.g., Pb ≤0.0001%) as per Ph.Eur. guidelines .

Advanced Research Questions

Q. How can enantioselective synthesis of α,α-dichloromalonate derivatives be optimized using DMDCM as a precursor?

Enantioselective routes often employ chiral auxiliaries or catalysts. For example, reacting tert-butyldimethylsilyl enolates with chiral DMDCM derivatives achieves enantiomeric ratios (e.r.) up to 97:3. Recrystallization optimization (e.g., solvent polarity adjustments) is critical to mitigate enantiopurity losses observed during scale-up (e.g., from 94:6 to 97:3 e.r. in mother liquors) . Kinetic resolution studies using chiral HPLC or circular dichroism (CD) are necessary to track stereochemical outcomes.

Q. What methodologies resolve contradictions in experimental data when DMDCM reacts unpredictably in nucleophilic substitution reactions?

Discrepancies may arise from solvent polarity effects or competing elimination pathways. Systematic approaches include:

  • Mechanistic studies : Isotopic labeling (e.g., ³⁶Cl) to trace reaction pathways.
  • Computational modeling : DFT calculations to predict transition-state energies and identify steric/electronic bottlenecks.
  • In situ monitoring : ReactIR or NMR spectroscopy to detect intermediate species .

Q. How can researchers design experiments to evaluate DMDCM’s role in constructing fluorine-containing compounds with controlled regioselectivity?

Fluorination strategies using DMDCM require:

  • Electrophilic fluorination : Pairing DMDCM with Selectfluor® or NFSI in aprotic solvents (e.g., DMF).
  • Nucleophilic displacement : KF/18-crown-6 systems to replace chlorides. Regioselectivity is controlled by steric directing groups (e.g., tert-butyl) and reaction temperature gradients. ¹⁹F NMR is indispensable for tracking fluorinated product distributions .

Methodological Best Practices

  • Data Management : Adopt a FAIR-compliant data management plan (DMP) to document raw spectral data, reaction conditions, and purity metrics. Use repositories like Zenodo for long-term preservation .
  • Ethical Synthesis : Follow hazard mitigation protocols (e.g., H303/H313/H333 safety codes) and ensure waste is processed by certified handlers to comply with environmental regulations .

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